2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanamine hydrochloride
Description
2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanamine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a benzyl sulfonyl ethanamine structure
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methylsulfonyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2S.ClH/c11-10(12,13)9-4-2-1-3-8(9)7-17(15,16)6-5-14;/h1-4H,5-7,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCYFELNTBPTLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)CCN)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanamine hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with ethanesulfonamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzyl sulfonyl ethanamine derivatives.
Scientific Research Applications
2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with target proteins or enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzylamine: Similar structure but lacks the sulfonyl group.
2-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the ethanamine moiety.
2-(Trifluoromethyl)benzyl chloride: Precursor to the compound but lacks the sulfonyl and ethanamine groups.
Uniqueness
2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanamine hydrochloride is unique due to the presence of both the trifluoromethyl and sulfonyl groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
